molecular formula C22H19ClN2O4 B280211 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B280211
M. Wt: 410.8 g/mol
InChI Key: YIRBJZDJYZUAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as CDM-1, is a novel synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. CDM-1 belongs to the class of chromene derivatives that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its biological effects by targeting multiple cellular pathways. It has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile also disrupts the microtubule network, leading to cell cycle arrest and apoptosis. Additionally, 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile modulates the expression of various genes involved in cell proliferation, angiogenesis, and metastasis.
Biochemical and physiological effects:
2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been found to exhibit low toxicity towards normal cells and tissues, making it a promising candidate for cancer therapy. However, it can cause some side effects, including gastrointestinal disturbances, myelosuppression, and liver toxicity. 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death.

Advantages and Limitations for Lab Experiments

2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile offers several advantages for lab experiments, including its high potency, selectivity towards cancer cells, and low toxicity towards normal cells. However, its poor solubility in water and limited stability in biological fluids can pose challenges for its formulation and delivery. Moreover, the lack of clinical data on 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile limits its translation into the clinic.

Future Directions

Several future directions can be explored to further investigate the potential applications of 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. Firstly, the optimization of its synthesis process can be done to improve its yield and purity. Secondly, the development of novel formulations and delivery systems can be explored to overcome its poor solubility and stability issues. Thirdly, the investigation of its potential applications in other fields, such as agriculture and industry, can be explored. Lastly, the preclinical and clinical studies on 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be conducted to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a novel synthetic compound that exhibits potent anticancer activities. Its mechanism of action involves the inhibition of topoisomerase II, microtubule disruption, and modulation of gene expression. 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile offers several advantages for lab experiments, including its high potency, selectivity towards cancer cells, and low toxicity towards normal cells. However, its poor solubility and stability in biological fluids can pose challenges for its formulation and delivery. Several future directions can be explored to further investigate the potential applications of 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in various fields.

Synthesis Methods

The synthesis of 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves the condensation reaction between 4-chloro-3-methylphenol and 2-furfural in the presence of sodium hydroxide to yield 5-[(4-chloro-3-methylphenoxy)methyl]-2-furfural. The subsequent reaction of this intermediate with malononitrile in the presence of ammonium acetate and acetic acid leads to the formation of 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. The overall yield of the synthesis process is around 60%, and the purity of the final product can be improved by recrystallization.

Scientific Research Applications

2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit potent cytotoxicity against a variety of cancer cell lines, including breast cancer, lung cancer, and liver cancer. 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins. Moreover, 2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has also been found to inhibit tumor growth and metastasis in animal models of cancer.

properties

Molecular Formula

C22H19ClN2O4

Molecular Weight

410.8 g/mol

IUPAC Name

2-amino-4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C22H19ClN2O4/c1-12-9-13(5-7-16(12)23)27-11-14-6-8-19(28-14)20-15(10-24)22(25)29-18-4-2-3-17(26)21(18)20/h5-9,20H,2-4,11,25H2,1H3

InChI Key

YIRBJZDJYZUAOW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)Cl

Origin of Product

United States

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